molecular formula C11H16N2O2 B12988727 2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

Cat. No.: B12988727
M. Wt: 208.26 g/mol
InChI Key: YRQGHJJDCIBILH-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a complex organic compound featuring a tetrahydropyran ring fused with a pyrrolo[1,2-b]pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydropyran ring, followed by the construction of the pyrrolo[1,2-b]pyrazole core. Key reagents and catalysts such as Raney nickel for hydrogenation and p-toluenesulfonic acid for cyclization are often employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Raney nickel, palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

InChI

InChI=1S/C11H16N2O2/c14-11-9-2-1-5-13(9)12-10(11)8-3-6-15-7-4-8/h8,14H,1-7H2

InChI Key

YRQGHJJDCIBILH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C3CCOCC3)O

Origin of Product

United States

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